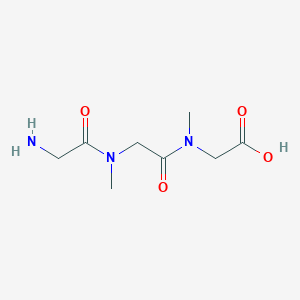

H-Gly-Sar-Sar-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O4 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C8H15N3O4/c1-10(6(12)3-9)4-7(13)11(2)5-8(14)15/h3-5,9H2,1-2H3,(H,14,15) |

InChI Key |

UUAYUNPQUMIFQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)N(C)CC(=O)O)C(=O)CN |

sequence |

GGG |

Synonyms |

Gly-Sar-Sar glycyl-sarcosyl-sarcosine glycylsarcosylsarcosine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of H-Gly-Sar-Sar-OH

This technical guide provides a comprehensive overview of the chemical properties and stability of the tripeptide H-Gly-Sar-Sar-OH (Glycyl-sarcosyl-sarcosine). The information is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Properties

This compound is a synthetic tripeptide composed of glycine and two sarcosine (N-methylglycine) residues. The presence of N-methylated peptide bonds in its structure significantly influences its chemical properties and biological stability.

Table 1: Summary of Chemical Properties for this compound

| Property | Value | Source/Method |

| IUPAC Name | 2-({2-[(2-aminoacetyl)(methyl)amino]acetyl}(methyl)amino)acetic acid | IUPAC Nomenclature |

| CAS Number | 57836-11-0 | [1][2] |

| Chemical Formula | C₈H₁₅N₃O₄ | [1][3] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | White to off-white powder (typical) | General Knowledge |

| Melting Point | Not experimentally determined; peptides generally decompose at high temperatures. | |

| Boiling Point | Not applicable; decomposes upon heating. | General Knowledge |

| Water Solubility | Soluble in DMSO. Solubility in aqueous solutions can be challenging due to its neutral charge at physiological pH. | |

| Predicted pKa | pKa₁ (COOH): ~3.1, pKa₂ (NH₃⁺): ~8.0 | Prediction Tools |

| Predicted logP | -2.5 to -3.0 | Prediction Tools |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in research and drug development. The N-methylated peptide bonds between the sarcosine residues confer significant resistance to enzymatic degradation.

Degradation Pathways

Peptides can degrade through various chemical pathways, including hydrolysis, oxidation, and deamidation. For this compound, the primary degradation pathway under hydrolytic conditions (acidic or basic) is the cleavage of its peptide bonds. The fragmentation of protonated this compound in mass spectrometry has been studied, indicating that the b₂ ion is a major fragment.

In Vivo Stability

This compound has demonstrated notable stability in in vivo studies. It is largely resistant to hydrolysis in the kidneys of Sprague-Dawley rats when administered via perfusion. Furthermore, when administered orally to spontaneously hypertensive rats, it is detected in its intact form, indicating good stability in the gastrointestinal tract. This tripeptide is a known substrate for the PepT1 transporter in Caco-2 cells, which is relevant for its absorption.

Storage and Handling

For long-term storage, this compound should be kept at -20°C or -80°C. Once in solution, it is advisable to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties and stability of this compound.

Determination of Water Solubility

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Distilled, deionized water

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC system

Protocol:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clear vial.

-

Add a small, measured volume of water (e.g., 100 µL) to the vial.

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the peptide has dissolved, continue adding measured volumes of water and vortexing until precipitation is observed. The concentration at which the last clear solution was observed is the approximate solubility.

-

If the peptide does not dissolve in the initial volume of water, incrementally add more water and vortex until a clear solution is obtained or it is determined to be insoluble at the tested concentrations.

-

For a more quantitative assessment, prepare a saturated solution, centrifuge to pellet undissolved solid, and analyze the supernatant by a validated HPLC method to determine the concentration.

Stability-Indicating HPLC Method for Purity and Degradation Analysis

Objective: To develop and validate an HPLC method to assess the purity of this compound and monitor its degradation.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Water, HPLC grade

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 5% to 50% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 214 nm

-

Injection Volume: 10 µL

Protocol:

-

Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Purity Calculation: Calculate the purity by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.

-

Stability Assessment: Subject the peptide solution to stress conditions (see Section 3.3) and analyze the samples at various time points using this HPLC method. The appearance of new peaks and a decrease in the main peak area indicate degradation.

Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a buffer).

-

Aliquot the stock solution into separate vials for each stress condition.

-

Expose the aliquots to the stress conditions as described below.

-

At specified time points, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.

-

Analyze the samples to determine the percentage of degradation and to identify major degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the peptide solution and store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate the solid peptide or a solution of the peptide at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the peptide to UV light (254 nm) and visible light for an extended period (e.g., 24 hours).

Visualizations

The following diagrams illustrate key experimental workflows related to the analysis of this compound.

Caption: Workflow for Forced Degradation Stability Testing.

Caption: Logical Flow for HPLC Method Development.

References

Glycylsarcosylsarcosine synthesis protocol

An In-depth Technical Guide to the Synthesis of Glycylsarcosylsarcosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for the tripeptide glycylsarcosylsarcosine (Gly-Sar-Sar). Due to the presence of N-methylated amino acids, the synthesis of this peptide presents unique challenges that will be addressed in the following sections. This document outlines a detailed methodology for its synthesis primarily through Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is a common and effective method for such peptides. Additionally, a conceptual solution-phase approach is discussed.

Introduction

Glycylsarcosylsarcosine is a tripeptide composed of glycine and two successive sarcosine (N-methylglycine) residues. The N-methylated peptide bonds in Gly-Sar-Sar confer increased resistance to enzymatic degradation and can influence the peptide's conformational properties, making it a molecule of interest in peptidomimetic and drug delivery research. Its synthesis requires special considerations to overcome the steric hindrance presented by the N-methyl groups during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis is the preferred method for the routine synthesis of peptides like glycylsarcosylsarcosine. The following protocol is based on standard Fmoc/tBu chemistry, with modifications to enhance coupling efficiency for N-methylated residues.

Materials and Reagents

| Reagent/Material | Supplier/Grade | Notes |

| Fmoc-Sar-OH | Peptide Synthesis Grade | |

| Fmoc-Gly-OH | Peptide Synthesis Grade | |

| Wang Resin | 100-200 mesh, 1.0 mmol/g substitution | |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |

| Dichloromethane (DCM) | ACS Grade | |

| Piperidine | Reagent Grade | |

| N,N'-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | Recommended for N-methylated couplings |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Can be used, but may be less effective |

| Trifluoroacetic Acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |

| Deionized Water (H₂O) | ||

| Diethyl Ether | ACS Grade, cold | For peptide precipitation |

Experimental Protocol

The synthesis is performed on a 0.1 mmol scale.

Step 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell 100 mg of Wang resin (0.1 mmol) in DMF (5 mL) in a reaction vessel for 1 hour with gentle agitation.

-

Loading of Fmoc-Sar-OH:

-

Dissolve Fmoc-Sar-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in DMF (2 mL).

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Step 2: Iterative Peptide Chain Elongation (Coupling and Deprotection Cycles)

This cycle is repeated for the subsequent sarcosine and glycine residues.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 20 minutes.

-

Drain and wash the resin with DMF (5 x 5 mL).

-

-

Coupling of the Next Amino Acid (Fmoc-Sar-OH and then Fmoc-Gly-OH):

-

Activation: In a separate vial, dissolve the corresponding Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL). Add DIEA (0.8 mmol, 8 eq) to the mixture.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. Coupling to N-methylated amino acids is often slower and may require longer reaction times or double coupling.

-

Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Step 3: Cleavage and Deprotection

-

Final Fmoc Removal: Remove the N-terminal Fmoc group from the final glycine residue with 20% piperidine in DMF as described in Step 2.1.

-

Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL), then dry under vacuum for at least 1 hour.

-

Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (5 mL) to the dried resin.

-

Gently agitate for 2 hours at room temperature.

-

Step 4: Peptide Precipitation and Purification

-

Precipitation: Filter the resin and collect the filtrate into a cold diethyl ether solution (40 mL). A white precipitate of the crude peptide should form.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final glycylsarcosylsarcosine as a white, fluffy powder.

Quantitative Data Summary

| Step | Reagent | Molar Equiv. (relative to resin) | Volume/Mass (0.1 mmol scale) | Reaction Time | Temperature |

| Resin Swelling | DMF | - | 5 mL | 1 hour | Room Temp. |

| First AA Loading | Fmoc-Sar-OH | 4 | 125.3 mg | 2-4 hours | Room Temp. |

| HBTU | 3.9 | 147.9 mg | |||

| DIEA | 8 | 139 µL | |||

| Fmoc Deprotection | 20% Piperidine/DMF | - | 5 mL | 20 min | Room Temp. |

| Coupling (Sar) | Fmoc-Sar-OH | 4 | 125.3 mg | 1-2 hours | Room Temp. |

| HATU | 3.9 | 148.3 mg | |||

| DIEA | 8 | 139 µL | |||

| Coupling (Gly) | Fmoc-Gly-OH | 4 | 118.9 mg | 1-2 hours | Room Temp. |

| HATU | 3.9 | 148.3 mg | |||

| DIEA | 8 | 139 µL | |||

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 5 mL | 2 hours | Room Temp. |

Solution-Phase Synthesis Approach (Conceptual)

While less common for routine peptide synthesis, a solution-phase approach is also feasible. This method involves the sequential coupling of protected amino acids in a suitable organic solvent, followed by deprotection steps.

Conceptual Workflow

-

Dipeptide Formation (Sar-Sar):

-

Protect the N-terminus of the first sarcosine residue (e.g., with a Boc group) and the C-terminus of the second sarcosine residue (e.g., as a methyl ester).

-

Couple the two protected sarcosine units using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Purify the resulting dipeptide.

-

-

Tripeptide Formation (Gly-Sar-Sar):

-

Selectively deprotect the N-terminus of the Sar-Sar dipeptide.

-

Couple N-terminally protected glycine (e.g., Boc-Gly-OH) to the deprotected dipeptide.

-

Purify the protected tripeptide.

-

-

Final Deprotection:

-

Remove all protecting groups to yield the final glycylsarcosylsarcosine.

-

This method requires purification after each coupling and deprotection step, making it more labor-intensive than SPPS.

Visualizations

Solid-Phase Synthesis Workflow

Caption: Solid-Phase Synthesis Workflow for Glycylsarcosylsarcosine.

Conceptual Solution-Phase Synthesis Pathway

Caption: Conceptual pathway for the solution-phase synthesis of Gly-Sar-Sar.

Conclusion

The synthesis of glycylsarcosylsarcosine is most efficiently achieved through solid-phase peptide synthesis. The key to a successful synthesis is the use of potent coupling reagents, such as HATU, to overcome the steric hindrance imposed by the N-methyl groups of the sarcosine residues. While a solution-phase synthesis is theoretically possible, it is more complex and less suited for routine production. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry and drug development to synthesize and further investigate this interesting tripeptide.

The Biological Relevance of Sarcosine-Containing Tripeptides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of tripeptides incorporating sarcosine (N-methylglycine). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, bioactivity, and potential therapeutic applications of these modified peptides. The inclusion of sarcosine can significantly alter the conformational flexibility, proteolytic stability, and receptor-binding properties of peptides, making them attractive candidates for novel therapeutics.

Introduction to Sarcosine and its Impact on Peptide Biology

Sarcosine, an N-methylated derivative of glycine, is a naturally occurring amino acid intermediate in choline metabolism.[1] Its incorporation into peptide chains introduces a tertiary amide bond, which has profound implications for the peptide's structure and function. This modification restricts the conformational freedom of the peptide backbone and can render the adjacent peptide bond resistant to enzymatic degradation by proteases. These properties have sparked interest in sarcosine-containing peptides as tools to enhance the pharmacokinetic profiles of peptide-based drugs.

Synthesis and Characterization of Sarcosine-Containing Tripeptides

The synthesis of sarcosine-containing tripeptides is most commonly achieved through solid-phase peptide synthesis (SPPS). The N-methylation of the amide bond requires specific considerations during the synthesis process.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Standard Fmoc/tBu chemistry is typically employed for the synthesis of sarcosine-containing peptides.

Protocol for Manual SPPS of a Sarcosine-Containing Tripeptide:

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Sarcosine Coupling:

-

Repeat the Fmoc deprotection step.

-

Couple Fmoc-Sar-OH using the same activation and coupling procedure as in step 2. The lack of a proton on the amide nitrogen of sarcosine can sometimes lead to slower coupling kinetics, so extended reaction times or double coupling may be necessary.

-

-

Third Amino Acid Coupling:

-

Repeat the Fmoc deprotection step.

-

Couple the final Fmoc-protected amino acid as described in step 2.

-

-

Final Deprotection and Cleavage:

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

-

Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activities of Sarcosine-Containing Tripeptides

While research on linear sarcosine-containing tripeptides is still emerging, several studies have highlighted the biological activities of cyclic peptides that contain a sarcosine-tripeptide motif.

Opioid Receptor Modulation

A notable example is the cyclic tetrapeptide cyclo[Pro-Sar-Phe-D-Phe] , which has been identified as a mixed-profile opioid receptor modulator.[2][3] This peptide exhibits agonist activity at mu- and kappa-opioid receptors and antagonist activity at the kappa-opioid receptor, leading to a unique pharmacological profile with potential for treating substance abuse and pain with reduced side effects.[2][3]

Quantitative Data for Opioid Receptor Activity:

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| cyclo[Pro-Sar-Phe-D-Phe] | Mu-Opioid | Data not available in a tabular format | ED50 (antinociception, i.c.v.) = 0.15 nmol |

| Kappa-Opioid | Data not available in a tabular format | Acts as an antagonist |

Note: Specific Ki and EC50/IC50 values from radioligand binding and functional assays were not consistently presented in a tabular format in the reviewed literature.

Antimicrobial Activity

Lipidated tripeptides containing lysine have demonstrated antimicrobial properties. While not containing sarcosine, these studies provide a framework for designing and evaluating sarcosine-containing analogs for antimicrobial activity. The incorporation of sarcosine could enhance the stability of these peptides in biological environments.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Peptide Preparation: Prepare a stock solution of the sarcosine-containing tripeptide in a sterile solvent (e.g., water or DMSO) and make serial dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Potential Therapeutic Applications

The unique properties of sarcosine-containing tripeptides make them promising candidates for various therapeutic areas.

Neurodegenerative Diseases

Sarcosine itself has shown neuroprotective effects in in vitro and in vivo models of Alzheimer's disease. It has been observed to increase the viability of cells exposed to neurotoxins and ameliorate disease-associated pathologies in animal models. Tripeptides containing sarcosine may therefore offer enhanced neuroprotective activity with improved stability and bioavailability.

Cancer

Elevated levels of sarcosine have been linked to prostate cancer progression. This suggests that sarcosine metabolism is altered in cancer and that sarcosine-containing molecules could potentially be designed to target cancer cells.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the sarcosine-containing tripeptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

Sarcosine-containing tripeptides represent a promising class of modified peptides with significant potential for drug discovery. Their enhanced stability and unique conformational properties can be leveraged to develop novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The example of cyclo[Pro-Sar-Phe-D-Phe] highlights the potential of these peptides in complex diseases like substance abuse and pain. Future research should focus on the systematic synthesis and screening of libraries of sarcosine-containing tripeptides to identify new lead compounds for a variety of therapeutic targets. Further elucidation of their mechanisms of action and signaling pathways will be crucial for their successful translation into clinical applications.

References

- 1. Comprehensive Evaluation and Comparison of Machine Learning Methods in QSAR Modeling of Antioxidant Tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Characterization of the Macrocyclic Tetrapeptide cyclo[Pro-Sar-Phe-d-Phe]: A Mixed Opioid Receptor Agonist-Antagonist Following Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-Sar-Sar-OH as a Substrate for Peptide Transporter PEPT1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide H-Gly-Sar-Sar-OH as a substrate for the intestinal peptide transporter PEPT1 (Solute Carrier Family 15 Member 1, SLC15A1). While this compound is recognized as a substrate for PEPT1, specific quantitative kinetic data in publicly available literature is limited.[1] Therefore, this guide will leverage the extensive research conducted on the structurally similar and widely accepted model PEPT1 substrate, Glycyl-Sarcosine (Gly-Sar), to provide a robust framework for studying this compound.[2] The methodologies and principles outlined herein are directly applicable to the investigation of this compound and other peptide-based compounds.

Introduction to PEPT1 and its Substrates

The human peptide transporter 1 (PEPT1) is a high-capacity, low-affinity transporter primarily located on the apical membrane of intestinal epithelial cells.[2][3] It plays a pivotal role in the absorption of di- and tripeptides from dietary protein digestion.[2] PEPT1 is also a key player in pharmacokinetics, facilitating the uptake of numerous peptidomimetic drugs, including certain β-lactam antibiotics, ACE inhibitors, and antiviral prodrugs, making it a critical target for enhancing the oral bioavailability of pharmaceuticals.

PEPT1 functions as a symporter, co-transporting peptides with protons (H+) into the enterocytes, driven by an inwardly directed proton gradient. Substrates for PEPT1 are diverse, encompassing over 8,000 different di- and tripeptides. This compound, an orally active tripeptide, is transported by PEPT1 in Caco-2 cells, a common in vitro model for the intestinal epithelium. Its resistance to hydrolysis, similar to Gly-Sar, makes it a suitable candidate for transport studies.

Quantitative Data on PEPT1 Substrate Transport

The following tables summarize the available quantitative data for the transport kinetics of PEPT1 substrates. Due to the scarcity of specific data for this compound, data for the well-characterized dipeptide Gly-Sar and the tripeptide H-Gly-Gly-Sar-OH are presented to provide a comparative baseline.

Table 1: Michaelis-Menten Constants (Km) and Maximum Transport Velocities (Vmax) for PEPT1 Substrates

| Substrate | Peptide Class | Km (mM) | Vmax (nmol/mg protein/min) | Cell System | Reference |

| Gly-Sar | Dipeptide | 0.3 - 3.8 | 0.84 - 2.1 | Caco-2 | |

| Gly-Sar | Dipeptide | ~0.86 | Not Specified | Caco-2 | |

| Gly-Sar | Dipeptide | 2.6 | 1.73 | CHO-cPepT1 | |

| Gly-Sar | Dipeptide | 0.47 | Not Applicable (current amplitude) | Xenopus oocytes (cPepT1) | |

| H-Gly-Gly-Sar-OH | Tripeptide | ~0.86 | Not Specified | Caco-2 cells |

Note: Vmax values for Gly-Sar have been standardized to nmol/mg protein/min for comparison based on reported data. The lack of direct kinetic data for this compound is a notable gap in current literature.

Table 2: IC50 and Ki Values of Known Inhibitors against Gly-Sar Uptake

| Inhibitor | Cell Model | IC50 (µM) | Calculated Ki (µM) | Reference |

| Losartan | Caco-2 Cells | 45.1 ± 15.8 | ~44 | |

| Gly-Pro | Caco-2 Cells | 257 ± 28 | ~250 | |

| Valacyclovir | Caco-2 Cells | 894 ± 309 | ~874 | |

| L-4,4'-Biphenylalanyl-L-Proline (Bip-Pro) | Caco-2 Cells | Not Specified | 24 |

Experimental Protocols

The following are detailed protocols for conducting PEPT1-mediated uptake and inhibition assays, primarily using the Caco-2 cell line. These protocols can be adapted for studying this compound.

Cell Culture and Differentiation

Caco-2 cells, a human colorectal adenocarcinoma cell line, are the most common model as they spontaneously differentiate into a monolayer of polarized enterocytes that express PEPT1.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded on permeable supports (e.g., Transwell®) and cultured for approximately 21 days to allow for full differentiation into a polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER). TEER values greater than 500 Ω·cm² are indicative of a successful monolayer.

Protocol 1: PEPT1-Mediated Uptake Assay

This assay measures the uptake of a substrate, such as this compound, into PEPT1-expressing cells.

-

Buffer Preparation:

-

Transport Buffer (pH 7.4): Typically a Hank's Balanced Salt Solution (HBSS) or similar.

-

Uptake Buffer (pH 6.0): A Mes-buffered solution to establish the necessary proton gradient for PEPT1 activity.

-

Wash Buffer (pH 7.4): Ice-cold phosphate-buffered saline (PBS).

-

-

Uptake Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).

-

Pre-incubate the cells with Uptake Buffer (pH 6.0) for 15-20 minutes at 37°C to establish the proton gradient.

-

Initiate the uptake by adding the Uptake Buffer containing the radiolabeled or non-labeled substrate (e.g., [¹⁴C]Gly-Sar or this compound) at various concentrations.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Wash Buffer (pH 7.4).

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Analyze the supernatant to quantify the intracellular concentration of the substrate.

-

Radiolabeled substrates: Use liquid scintillation counting.

-

Non-labeled substrates: Use a validated LC-MS/MS method.

-

-

-

Data Analysis:

-

Determine the protein concentration of the cell lysate for data normalization.

-

Calculate the initial transport rate (v) at each substrate concentration ([S]).

-

Plot the transport rate (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: PEPT1 Inhibition Assay

This assay determines the inhibitory potential of a test compound on PEPT1-mediated substrate uptake.

-

Procedure: Follow steps 1 and 2 of the Uptake Assay protocol.

-

Inhibition Experiment:

-

Initiate the uptake by adding the Uptake Buffer containing a fixed concentration of a known PEPT1 substrate (e.g., Gly-Sar at a concentration near its Km) along with a range of concentrations of the test compound (inhibitor).

-

Include a vehicle control (no inhibitor).

-

-

Quantification: Follow step 3 of the Uptake Assay protocol to quantify the uptake of the known substrate.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

-

Visualizations: Pathways and Workflows

PEPT1 Transport Mechanism

The following diagram illustrates the fundamental mechanism of PEPT1-mediated transport, which involves the co-transport of a proton and a di- or tripeptide substrate.

References

A Comprehensive Technical Guide on the Discovery and Synthesis of H-Gly-Gly-Sar-OH

This technical guide provides an in-depth overview of the synthesis of the tripeptide H-Gly-Gly-Sar-OH (Glycyl-glycyl-sarcosine). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow. While the specific "discovery" of H-Gly-Gly-Sar-OH in a biological context is not prominently documented in scientific literature, its synthesis is of interest for various research applications, including its use as a building block in larger peptides, in drug delivery systems, or as a ligand in coordination chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of H-Gly-Gly-Sar-OH.

| Parameter | Value | Method/Instrument |

| Molecular Formula | C7H13N3O4 | - |

| Molecular Weight | 203.20 g/mol | - |

| Theoretical Yield | > 95% (crude) | Gravimetric |

| Purity | > 98% | RP-HPLC |

| Mass Spectrum (m/z) | [M+H]⁺: 204.09, [M+Na]⁺: 226.07 | ESI-MS |

| ¹H NMR (400 MHz, D₂O) | δ 4.15 (s, 2H), 3.98 (s, 2H), 3.85 (s, 2H), 2.75 (s, 3H) | NMR Spectroscopy |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| Solubility | Soluble in water | - |

Experimental Protocols

The synthesis of H-Gly-Gly-Sar-OH can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Materials and Reagents

-

Fmoc-Sar-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptidyl-peptidase IV (DPP-IV) from porcine kidney

-

Tris-HCl buffer

-

Diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Sar-OH

-

Resin Swelling: Swell the Fmoc-Sar-Wang resin in DMF for 30 minutes.

-

Fmoc-Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin extensively with DMF and then DCM.

-

-

Amino Acid Coupling (Glycine):

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the second Glycine residue.

-

Final Deprotection: After the final coupling, perform the Fmoc-deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Lyophilize the crude peptide to obtain a white powder.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Enzymatic Synthesis (Conceptual)

Enzymatic synthesis can offer a greener alternative to chemical synthesis. The following is a conceptual protocol for the enzymatic synthesis of H-Gly-Gly-Sar-OH.

-

Substrate Preparation: Dissolve Gly-Sar (acceptor) and Gly-OMe (donor) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Enzymatic Reaction:

-

Add a suitable enzyme, such as a protease with ligase activity (e.g., papain or a genetically engineered ligase), to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Enzyme Inactivation and Product Purification:

-

Once the reaction reaches completion, inactivate the enzyme (e.g., by heat denaturation or pH shift).

-

Purify the resulting H-Gly-Gly-Sar-OH from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or RP-HPLC.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of H-Gly-Gly-Sar-OH.

Caption: Solid-Phase Synthesis Workflow for H-Gly-Gly-Sar-OH.

Potential Biological Interaction

While H-Gly-Gly-Sar-OH is not a well-characterized signaling molecule, peptides containing Gly-Sar motifs can be substrates for certain enzymes. For instance, Dipeptidyl peptidase-IV (DPP-IV) is known to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. The Gly-Sar linkage is structurally similar to Gly-Pro, suggesting a potential interaction. The following diagram illustrates a hypothetical enzymatic cleavage pathway.

Caption: Hypothetical enzymatic cleavage of H-Gly-Gly-Sar-OH by DPP-IV.

An In-depth Technical Guide to the Physicochemical Properties of H-Gly-Gly-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Sar-OH, also known as Glycyl-glycyl-sarcosine, is a synthetic tripeptide of significant interest in the fields of biochemistry and pharmaceutical sciences.[1][2] Its structure, comprising two glycine residues and one sarcosine (N-methylglycine) residue, confers notable stability against enzymatic degradation.[3] This characteristic makes it an invaluable tool for studying peptide transport mechanisms, particularly as a specific substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).[3][4] PEPT1 is a crucial transporter in the small intestine responsible for the absorption of dietary di- and tripeptides, as well as numerous peptide-based drugs. A thorough understanding of the physicochemical properties of H-Gly-Gly-Sar-OH is therefore essential for its effective application in research and drug development.

Physicochemical Data

The fundamental physicochemical properties of H-Gly-Gly-Sar-OH are summarized in the table below. This data is critical for experimental design, including the preparation of stock solutions and the interpretation of transport kinetics.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N₃O₄ | |

| Molecular Weight | 203.2 g/mol | |

| CAS Number | 38937-80-3 | |

| Appearance | White to off-white powder | |

| Boiling Point | 388.8°C at 760 mmHg | |

| Flash Point | 189°C |

Transport Kinetics

H-Gly-Gly-Sar-OH is widely utilized as a specific probe for investigating the activity of peptide transporters. The following table presents key kinetic parameters for its transport via PEPT1 and other related transporters.

| Transporter | Gene (SLC) | System | Km (µM) | Reference |

| PEPT1 | SLC15A1 | Caco-2 cells | ~860 | |

| PEPT1 | SLC15A1 | Caco-2 cells ([14C]Gly-Sar Uptake) | 880 | |

| PEPT1 | SLC15A1 | Caco-2 cells (H₂O₂ stressed) | 840 | |

| PEPT2 | SLC15A2 | Mouse Astrocytes | 107 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Gly-Sar-OH

The synthesis of H-Gly-Gly-Sar-OH is efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

-

Swell a suitable resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

-

Activate Fmoc-Sar-OH (3 equivalents) with a coupling agent like diisopropylcarbodiimide (DIC, 3 eq.) and an activator such as hydroxybenzotriazole (HOBt, 3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

-

Wash the resin sequentially with DMF, dichloromethane (DCM), and DMF.

3. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

4. Subsequent Amino Acid Couplings:

-

Repeat the coupling and deprotection steps for the sequential addition of two Fmoc-Gly-OH residues.

5. Cleavage and Purification:

-

After the final Fmoc deprotection, wash the resin and dry it.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain H-Gly-Gly-Sar-OH as a white powder.

PEPT1 Transport Assay in Caco-2 Cells

This protocol describes a typical experiment to measure the uptake of H-Gly-Gly-Sar-OH in a Caco-2 cell monolayer, a common model for the intestinal epithelium.

1. Cell Culture:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

Seed the cells on permeable membrane inserts (e.g., Transwell®) and allow them to differentiate for 18-21 days to form a confluent monolayer.

2. Uptake Experiment:

-

On the day of the experiment, wash the Caco-2 cell monolayers with a pre-warmed MES buffer (pH 6.0).

-

Initiate the uptake by adding the MES buffer containing radiolabeled ([¹⁴C]) or non-labeled H-Gly-Gly-Sar-OH at various concentrations.

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold MES buffer.

3. Sample Preparation and Analysis:

-

Lyse the cells with a suitable buffer (e.g., a methanol/water mixture) and incubate at -20°C for 20 minutes.

-

For radiolabeled experiments, measure the radioactivity in the cell lysate using a scintillation counter.

-

For non-labeled experiments, collect the cell lysate, centrifuge to pellet precipitated protein, and analyze the supernatant by LC-MS/MS.

-

Determine the protein concentration in parallel wells for data normalization.

4. Data Analysis:

-

Subtract the radioactivity or concentration measured in mock-transfected or control cells from that in the transporter-expressing cells to determine the transporter-specific uptake.

-

Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Caption: Solid-phase peptide synthesis workflow for H-Gly-Gly-Sar-OH.

Caption: H-Gly-Gly-Sar-OH transport via the PEPT1 transporter.

References

The Role of H-Gly-Sar-Sar-OH in Drug Delivery Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide H-Gly-Sar-Sar-OH (Glycyl-sarcosyl-sarcosine) is emerging as a valuable tool in drug delivery research, primarily for its ability to strategically leverage the body's natural absorption pathways. Its significance lies in its interaction with peptide transporters, particularly the high-capacity, low-affinity H+/oligopeptide cotransporter 1 (PEPT1), which is abundantly expressed in the apical membrane of intestinal epithelial cells. By acting as a substrate for PEPT1, this compound provides a mechanism to enhance the oral bioavailability of poorly permeable drugs. This technical guide delves into the core principles of utilizing this compound in drug delivery, detailing its transport kinetics, the signaling pathways that regulate its uptake, and comprehensive experimental protocols for its study. While direct kinetic and in vivo data for this compound are limited, the extensively studied dipeptide Glycyl-sarcosine (Gly-Sar) serves as a reliable proxy, and its data is used throughout this guide to provide a robust framework for research.

Core Concept: PEPT1-Mediated Transport of this compound

The intestinal absorption of many small peptides and peptidomimetic drugs is not a passive process but is facilitated by carrier-mediated transport systems. The primary transporter responsible for the uptake of di- and tripeptides from the small intestine is PEPT1, a member of the solute carrier family 15 (SLC15A1). PEPT1 functions as a symporter, co-transporting peptides with protons (H+) down an electrochemical gradient. This active transport mechanism allows for the efficient absorption of a wide array of substrates.

This compound, being a tripeptide, is recognized and transported by PEPT1. The inclusion of sarcosine (N-methylglycine) residues in its structure confers a key advantage: increased resistance to enzymatic degradation by peptidases in the gastrointestinal tract and within cells. This enhanced stability makes it an ideal candidate for a promoiety in prodrug strategies. By conjugating a poorly absorbed drug to this compound, the resulting prodrug can hijack the PEPT1 transport system to gain entry into the systemic circulation, after which the active drug is released.

Quantitative Data on Peptide Transport

While specific kinetic data for this compound is not extensively documented, the transport kinetics of the dipeptide Gly-Sar have been thoroughly characterized and provide valuable insights. The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the transport rate is half of the maximum velocity (V_max), indicating the affinity of the transporter for the substrate.

| Parameter | Value | Unit | Experimental System | Reference |

| Michaelis-Menten Constant (K_m) | 0.7 - 2.4 | mM | Caco-2 Cells | [1] |

| 9.96 | mM | Mouse Jejunum | [1] | |

| Maximum Velocity (V_max) | 8.4 - 21.0 | nmol/mg protein/10 min | Caco-2 Cells | [1] |

| 233 | pmol/mg/20s | Mouse Jejunum | [1] |

| Transporter | Substrate/Inhibitor | Affinity (K_m/K_i/IC_50 in mM) | Assay System | Reference |

| PEPT1 (rat) | Valacyclovir | 2.7 (K_i) | rPEPT1-expressing cells | [2] |

| PEPT2 (rat) | Valacyclovir | 0.22 (K_i) | rPEPT2-expressing cells | |

| PEPT1 (rat) | L-Valine methyl ester | 3.6 (K_i) | rPEPT1-expressing cells | |

| PEPT2 (rat) | L-Valine methyl ester | 0.83 (K_i) | rPEPT2-expressing cells |

Signaling Pathways Regulating PEPT1 Transport

The expression and activity of PEPT1 are not static but are dynamically regulated by various intracellular signaling pathways. Understanding these regulatory mechanisms is crucial for predicting and potentially modulating the absorption of this compound and its drug conjugates.

Caption: Major signaling pathways regulating PEPT1 expression and activity.

PI3K/Akt Pathway

Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, often initiated by growth factors like insulin, has been shown to modulate PEPT1 activity. This pathway can influence both the expression level of the transporter and its trafficking to the cell membrane, thereby affecting the overall transport capacity.

Protein Kinase C (PKC) Pathway

The activation of Protein Kinase C (PKC) has been demonstrated to inhibit PEPT1-mediated transport. This suggests that signaling events leading to PKC activation could potentially reduce the absorption of this compound and its conjugates.

cAMP/PKA Pathway

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is another key regulator of PEPT1 function. Hormonal signals that increase intracellular cAMP levels can lead to the phosphorylation of PEPT1 or associated regulatory proteins by PKA, thereby altering its transport activity.

Calcium Signaling

Intracellular calcium (Ca2+) signaling, potentially initiated by the activation of the calcium-sensing receptor (CaSR) by dipeptides, can also influence PEPT1-mediated transport. This adds another layer of complexity to the regulation of peptide absorption.

Experimental Protocols

In Vitro Transport Assay using Caco-2 Cells

The human colon adenocarcinoma cell line, Caco-2, is the gold standard in vitro model for studying intestinal drug absorption. When cultured on permeable supports, these cells differentiate into a polarized monolayer that mimics the intestinal epithelium and expresses PEPT1.

4.1.1. Caco-2 Cell Culture and Differentiation

-

Cell Seeding: Seed Caco-2 cells onto polycarbonate filter membranes of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

-

Monolayer Integrity: Assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

4.1.2. This compound Uptake/Transport Study

-

Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Adjust the pH of the apical buffer to 6.0 to mimic the acidic microenvironment of the intestinal brush border and the basolateral buffer to pH 7.4.

-

Cell Washing: Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

-

Pre-incubation: Pre-incubate the cells with transport buffer for 20 minutes at 37°C.

-

Initiation of Transport: Add the transport buffer containing a known concentration of this compound (or a radiolabeled version) to the apical chamber.

-

Incubation and Sampling: Incubate the cells at 37°C. Collect aliquots from the basolateral chamber at various time points (e.g., 15, 30, 60, 90, 120 minutes), replacing the volume with fresh, pre-warmed basolateral buffer.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the peptide across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the peptide in the apical chamber.

-

Caption: Experimental workflow for a Caco-2 cell transport assay.

4.1.3. Competitive Inhibition Assay

To confirm the involvement of PEPT1 in the transport of this compound, a competitive inhibition study can be performed.

-

Follow the protocol for the uptake/transport study.

-

In a parallel set of experiments, co-incubate this compound with a known PEPT1 substrate or inhibitor (e.g., Gly-Sar, a cephalosporin antibiotic) in the apical chamber.

-

A significant reduction in the Papp value of this compound in the presence of the competitor confirms PEPT1-mediated transport.

In Vivo Pharmacokinetic Studies

While specific in vivo data for this compound is scarce, studies on Gly-Sar in mice provide a valuable framework.

4.2.1. Animal Model and Dosing

-

Wild-type and Pept1 knockout mice can be used to definitively establish the role of PEPT1 in absorption.

-

Administer this compound or its prodrug orally via gavage.

-

For intravenous administration, a jugular vein catheter can be used.

4.2.2. Sample Collection and Analysis

-

Collect serial blood samples at predetermined time points via tail vein or other appropriate methods.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound and/or the released drug in plasma using a validated LC-MS/MS method.

4.2.3. Pharmacokinetic Parameter Calculation

-

Calculate key pharmacokinetic parameters such as:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (C_max)

-

Time to reach maximum plasma concentration (T_max)

-

Elimination half-life (t_1/2)

-

Oral bioavailability (F%)

-

In vivo studies with Gly-Sar in mice have shown that the deletion of the Pept1 gene dramatically reduces its intestinal uptake and oral absorption by about 50%, providing strong evidence for the major role of PEPT1 in the in vivo absorption of dipeptides.

Stability of this compound

The inclusion of sarcosine is intended to increase stability against enzymatic degradation. However, it is crucial to experimentally verify the stability of this compound and its drug conjugates in relevant biological fluids.

In Vitro Stability Assay

-

Incubation Media: Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), as well as rat or human plasma and intestinal homogenates.

-

Incubation: Add a known concentration of this compound to each medium and incubate at 37°C.

-

Sampling: Collect aliquots at various time points.

-

Analysis: Quench the enzymatic activity and analyze the samples by LC-MS/MS to determine the remaining concentration of the parent peptide.

-

Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

The N-methylated peptide bond in sarcosine is known to increase resistance to enzymatic degradation, making it a suitable component for prodrug design.

Conclusion and Future Directions

This compound represents a promising tool in the field of drug delivery, offering a targeted approach to enhance the oral absorption of drugs with poor permeability. Its ability to be transported by the intestinal peptide transporter PEPT1, coupled with its inherent stability, makes it an attractive moiety for prodrug development. This guide has provided a comprehensive overview of the core concepts, quantitative data, regulatory pathways, and detailed experimental protocols necessary for researchers to effectively utilize this compound in their studies.

Future research should focus on obtaining specific in vitro and in vivo kinetic and pharmacokinetic data for this compound to further validate its use as a PEPT1-targeting promoiety. Additionally, exploring the application of this compound in conjugating a wider range of therapeutic agents will be crucial in realizing its full potential in overcoming the challenge of poor oral bioavailability.

Caption: Prodrug strategy utilizing this compound for enhanced oral absorption.

References

The Proton-Coupled Symphony: An In-depth Technical Guide to H-Gly-Sar-Sar-OH Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the transport mechanism of the synthetic tripeptide, H-Gly-Sar-Sar-OH. While direct kinetic data for this specific peptide is limited in publicly available literature, this guide leverages extensive research on its structural and functional analog, Glycylsarcosine (Gly-Sar), to provide a robust understanding of its journey across biological membranes. This document delves into the core transport machinery, the kinetics of this process, the intricate signaling pathways that govern it, and detailed experimental protocols for its in vitro investigation.

Core Transport Mechanism: The Role of PEPT1

The intestinal absorption of small peptides like this compound is predominantly mediated by the Peptide Transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1).[1] PEPT1 is a high-capacity, low-affinity transporter that plays a pivotal role in the uptake of a vast array of di- and tripeptides from the intestinal lumen.[1] This process is a form of secondary active transport, energized by an inwardly directed electrochemical proton gradient.[1]

PEPT1 functions as a symporter, co-transporting one proton (H+) with its peptide substrate. The necessary proton gradient is maintained by the action of the Na+/H+ exchanger (NHE3) located on the apical membrane of enterocytes.[1] This mechanism ensures the efficient uptake of peptides against their concentration gradient, a critical step in protein absorption and the oral bioavailability of many peptide-based drugs.

Quantitative Data on Peptide Transport

Precise kinetic parameters for the transport of this compound are not extensively documented. However, the dipeptide Glycylsarcosine (Gly-Sar) is widely accepted as a reliable proxy for studying PEPT1-mediated transport due to its high stability against enzymatic degradation.[2] The following tables summarize the reported kinetic parameters for Gly-Sar transport, primarily in the Caco-2 human colon adenocarcinoma cell line, a gold-standard in vitro model for intestinal transport studies.

| Parameter | Value | Cell Line | Reference |

| Km (mM) | 0.7 - 2.4 | Caco-2 | |

| Vmax (nmol/mg protein/10 min) | 8.4 - 21.0 | Caco-2 | |

| Km (mM) | ~0.86 | Caco-2 |

Table 1: Kinetic Parameters for Gly-Sar Transport via PEPT1 in Caco-2 Cells

| Parameter | Value | Tissue | Reference |

| Km (mM) | ~5.9 | Mouse Jejunum | |

| Vmax (nmol/mg protein/min) | ~1.2 | Mouse Jejunum |

Table 2: Kinetic Parameters for Gly-Sar Transport by PEPT1 in Mouse Jejunum

Experimental Protocols

Caco-2 Cell Culture and Differentiation

The human colorectal adenocarcinoma cell line, Caco-2, is the most widely used in vitro model for predicting human oral drug absorption. When cultured on semi-permeable supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the intestinal barrier.

Protocol:

-

Cell Seeding: Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto polycarbonate Transwell® inserts (e.g., 12-well format with 0.4 µm pore size).

-

Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Differentiation: Culture the cells for 19-21 days to allow for complete differentiation into a polarized monolayer. The culture medium should be changed every 2-3 days.

-

Monolayer Integrity: Before conducting transport studies, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 250 Ω·cm2.

Uptake Assay for Determining Kinetic Parameters (Km and Vmax)

This assay measures the initial rate of peptide uptake into the Caco-2 cells at various substrate concentrations.

Protocol:

-

Preparation:

-

Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 6.0 (apical side) and pH 7.4 (basolateral side).

-

Prepare stock solutions of this compound (or a radiolabeled analog) at various concentrations.

-

-

Cell Preparation:

-

Wash the differentiated Caco-2 cell monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4).

-

Pre-incubate the cells for 20 minutes at 37°C with the respective apical (pH 6.0) and basolateral (pH 7.4) buffers.

-

-

Initiation of Uptake:

-

Remove the pre-incubation buffer from the apical compartment.

-

Add the transport buffer (pH 6.0) containing varying concentrations of this compound to the apical side.

-

-

Incubation: Incubate the cells at 37°C with gentle agitation for a predetermined time (e.g., 10 minutes) within the linear range of uptake.

-

Termination of Uptake:

-

Remove the uptake solution from the apical compartment.

-

Immediately wash the cell monolayers three times with ice-cold transport buffer (pH 7.4) to stop the transport process.

-

-

Cell Lysis and Analysis:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).

-

Quantify the intracellular concentration of this compound using a suitable analytical method (e.g., LC-MS/MS for non-labeled peptide or liquid scintillation counting for radiolabeled peptide).

-

Determine the protein content of each well for normalization of uptake data.

-

-

Data Analysis:

-

Calculate the initial uptake rate (v) at each substrate concentration ([S]).

-

Plot the uptake rate (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Transepithelial Transport Assay

This assay measures the flux of the peptide across the Caco-2 cell monolayer from the apical to the basolateral compartment.

Protocol:

-

Preparation: Follow the same preparation steps as in the Uptake Assay.

-

Cell Preparation: Follow the same cell preparation steps as in the Uptake Assay.

-

Initiation of Transport:

-

Add the transport buffer (pH 6.0) containing a known concentration of this compound to the apical compartment.

-

Add fresh transport buffer (pH 7.4) to the basolateral compartment.

-

-

Sampling:

-

At various time points (e.g., 15, 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment.

-

After each sampling, replace the removed volume with fresh, pre-warmed basolateral buffer.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected basolateral samples.

-

Data Analysis:

-

Calculate the cumulative amount of transported peptide over time.

-

Determine the steady-state flux (dQ/dt).

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (mol/s)

-

A is the surface area of the Transwell® insert (cm2)

-

C0 is the initial concentration of the peptide in the apical compartment (mol/cm3)

-

-

Signaling Pathways and Regulation of PEPT1

The expression and activity of PEPT1 are tightly regulated by a complex network of signaling pathways, ensuring that peptide absorption is matched to physiological needs.

Transcriptional Regulation

The transcription of the SLC15A1 gene is controlled by several transcription factors, including:

-

Sp1 and Cdx2: These transcription factors are known to play a crucial role in the basal and intestine-specific expression of PEPT1.

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Activation of the Nrf2 pathway can enhance PEPT1 expression and transport activity.

Post-Translational Regulation and Signaling Cascades

Several signaling pathways have been shown to modulate PEPT1 activity:

-

cAMP/PKA Pathway: While some studies suggest a role for cAMP in regulating PEPT1, the exact mechanism and its physiological significance are still under investigation.

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling cascade is involved in the regulation of PEPT1 expression and function.

-

Hormonal Regulation: Hormones such as insulin, epidermal growth factor (EGF), and ghrelin can influence PEPT1 expression and activity, often through the PI3K pathway or by affecting the recruitment of the transporter to the plasma membrane.

Mandatory Visualizations

Caption: PEPT1-mediated proton-coupled transport of this compound.

Caption: Experimental workflow for determining transport kinetics.

Caption: Key signaling pathways regulating PEPT1 expression and activity.

References

An In-depth Technical Guide to the Interaction of H-Gly-Sar-Sar-OH with the SLC15A1 (PEPT1) Transporter

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the interaction between the synthetic tripeptide H-Gly-Sar-Sar-OH and the Solute Carrier Family 15 Member 1 (SLC15A1) transporter, commonly known as PEPT1. It covers the core transport mechanism, quantitative kinetic data for related probe substrates, and detailed experimental protocols for in vitro analysis.

Core Transport Mechanism: The Role of SLC15A1 (PEPT1)

The transport of small peptides like this compound across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1).[1] PEPT1 is a high-capacity, low-affinity transporter responsible for absorbing a wide array of di- and tripeptides from the diet.[1][2] Its function is also of significant pharmacological interest, as it facilitates the absorption of numerous peptide-like drugs, including certain antibiotics, antivirals, and ACE inhibitors.[3][4]

The transport process is a form of secondary active transport, functioning as a proton-coupled oligopeptide symport. The inwardly directed electrochemical proton gradient, which is maintained by the Na+/H+ exchanger 3 (NHE3) on the apical membrane of enterocytes, provides the necessary driving force for the transport of peptides into the cell. This mechanism involves the transporter alternating between outward-open and inward-open conformations to move its substrates across the membrane. This compound, being a non-metabolizable peptide analog, serves as a specific and stable probe for studying the activity of PEPT1.

Caption: Mechanism of this compound transport via PEPT1.

Quantitative Data on Transporter Interaction

While this compound is an effective probe, specific kinetic data such as the Michaelis-Menten constant (Kₘ) and maximum transport velocity (Vₘₐₓ) are not widely documented in public literature. Therefore, data from the structurally similar dipeptide Glycylsarcosine (Gly-Sar), the gold-standard probe for PEPT1 studies, is often used as a reliable proxy. The following tables summarize key quantitative data for the interaction of Gly-Sar and related compounds with PEPT1.

Table 1: Kinetic Parameters for Gly-Sar Interaction with PEPT1

| Compound | Parameter | Value | Assay System | Reference |

|---|---|---|---|---|

| Gly-Sar | Kₘ | ~860 µM | Caco-2 cells | |

| Losartan | Kᵢ | 24 µM | Caco-2 cells | |

| Gly-Pro | Kᵢ | 250 µM | Caco-2 cells | |

| Valacyclovir | Kᵢ | 874 µM | Caco-2 cells | |

| Irbesartan | Kᵢ | 230 µM | Caco-2 cells |

| Valsartan | Kᵢ | 390 µM | Caco-2 cells | |

Table 2: Substrate Affinity of H-Gly-Gly-Sar-OH (Tripeptide Analog) for Peptide Transporters

| Transporter | Gene (SLC) | Parameter | Value (µM) | Assay System | Reference |

|---|---|---|---|---|---|

| PEPT1 | SLC15A1 | Kₘ | ~860 * | Caco-2 cells | **** |

| PEPT2 | SLC15A2 | Kₘ | 107 | Mouse Astrocytes | |

| PHT1 | SLC15A4 | Kₘ | 210 | HEK293 cells |

*Note: This value reported for H-Gly-Gly-Sar-OH is identical to the widely cited Kₘ for the dipeptide Gly-Sar, suggesting it may be used as a reference value.

Experimental Protocols

Robust, reproducible data relies on meticulously executed experimental protocols. The following sections detail standard methodologies for characterizing the interaction of this compound with PEPT1.

The human colon adenocarcinoma cell line, Caco-2, is the gold-standard in vitro model for studying intestinal peptide transport as it endogenously expresses PEPT1.

A. Cell Culture & Differentiation

-

Seeding: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a suitable density.

-

Differentiation: Culture the cells for 17-22 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. Replace the culture medium every 2-3 days.

B. Transport Buffer Preparation

-

Apical Buffer: Prepare a transport buffer such as Hanks' Balanced Salt Solution (HBSS) or a MES-based buffer. Adjust the pH to the optimal range for PEPT1 activity, typically pH 6.0 , to mimic the acidic microclimate of the intestinal surface.

-

Basolateral Buffer: Prepare the same transport buffer adjusted to a physiological pH of 7.4 .

C. Uptake Assay Procedure

-

Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer on both the apical and basolateral sides.

-

Pre-incubation: Add fresh transport buffer to both chambers and pre-incubate the cells at 37°C for 20-30 minutes to stabilize them.

-

Initiation of Transport: Aspirate the buffer from the apical chamber and replace it with the apical transport buffer (pH 6.0) containing a known concentration of this compound. To determine kinetic parameters, use a range of concentrations (e.g., 0.1 to 10 mM).

-

Incubation: Incubate the cells at 37°C with gentle shaking for a predetermined period (e.g., 10-30 minutes) within the initial linear uptake range.

-

Termination: To stop the transport, rapidly aspirate the uptake solution and immediately wash the monolayers three times with ice-cold transport buffer.

D. Quantification and Data Analysis

-

Cell Lysis: Lyse the cells directly on the filter insert using a suitable buffer (e.g., methanol/water mixture or 0.1 M NaOH).

-

Sample Analysis: Quantify the intracellular concentration of this compound using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Normalization: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Kinetic Analysis: Calculate the initial transport rate (v) at each substrate concentration ([S]), typically in nmol/mg protein/min. Plot 'v' against '[S]' and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

This assay is used to determine if a test compound inhibits PEPT1-mediated transport or to determine the inhibitory potency (IC₅₀ or Kᵢ) of a compound like this compound against a known substrate.

-

Principle: The assay measures the uptake of a fixed concentration of a labeled probe substrate (e.g., [¹⁴C]Gly-Sar) in the presence of increasing concentrations of the unlabeled test compound (inhibitor).

-

Procedure: Follow the Cellular Uptake Assay protocol. In the "Initiation of Transport" step, add the apical buffer containing the labeled probe substrate along with varying concentrations of the inhibitor.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control group with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces probe substrate transport by 50%).

-

If competitive inhibition is assumed, the IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Visualized Experimental Workflow

The following diagram outlines the logical flow of a typical experiment designed to characterize the kinetics of this compound transport.

Caption: Experimental workflow for an this compound transport assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Shield of Stability: An In-Depth Technical Guide to the Enzymatic Resistance of N-Methylated Peptides

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their rapid degradation by proteases in biological systems. N-methylation of the peptide backbone has emerged as a powerful strategy to overcome this limitation, enhancing metabolic stability and improving pharmacokinetic profiles. This technical guide delves into the core principles of enzymatic stability conferred by N-methylation, with a specific focus on sarcosine-containing peptides like H-Gly-Sar-Sar-OH. We will explore the mechanisms of protection, present detailed experimental protocols for stability assessment, and provide a comparative analysis of N-methylated versus non-methylated peptides.

The N-Methylation Advantage: A Molecular Barrier to Proteolysis

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, introduces a profound change in the peptide's physicochemical properties. This seemingly minor modification has significant implications for enzymatic stability.

Proteases recognize and bind to their peptide substrates through a series of interactions, including the formation of hydrogen bonds with the peptide backbone. The presence of an N-methyl group eliminates the amide proton, a critical hydrogen bond donor. This disruption of the hydrogen-bonding pattern hinders the ability of proteases to effectively recognize and cleave the peptide bond, leading to enhanced resistance to enzymatic degradation.

Furthermore, the steric hindrance introduced by the methyl group can restrict the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation that is less susceptible to proteolytic attack. The presence of sarcosine (N-methylglycine), as in the case of this compound, is a classic example of leveraging N-methylation to bolster a peptide's stability. While specific quantitative data for the enzymatic half-life of this compound is not extensively available in public literature, the principles of N-methylation strongly suggest a high degree of stability. To illustrate this, we will use the well-studied dipeptide Glycyl-Sarcosine (Gly-Sar) as a model.

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

The impact of N-methylation on a peptide's properties is best understood through a direct comparison with its non-methylated counterpart. The following table contrasts the properties of the N-methylated dipeptide H-Gly-Sar-OH with the non-methylated H-Gly-Gly-OH.

| Property | H-Gly-Gly-OH | H-Gly-Sar-OH | Rationale for Difference |

| Molecular Weight | 132.12 g/mol | 146.14 g/mol | Addition of a methyl group on the sarcosine residue. |

| Expected Enzymatic Stability | Low | High | The N-methyl group on sarcosine prevents protease recognition and cleavage.[1][2] |

| Solubility | High | High | Both are small, polar peptides. |

| Primary Biological Application | General peptide building block | Substrate for peptide transporters (e.g., PEPT-1) in drug absorption studies.[1][2] | Its high stability makes it a reliable tool for studying transport mechanisms without the confounding factor of degradation.[1] |

| Observed In Vivo Half-Life of Constituent Amino Acids | Glycine: Dose-dependent, ~26-245 min in humans. | Sarcosine: ~1.6 hours in mice. | This provides an indirect measure of the metabolic fate of the constituent parts. |

Experimental Protocols for Assessing Enzymatic Stability